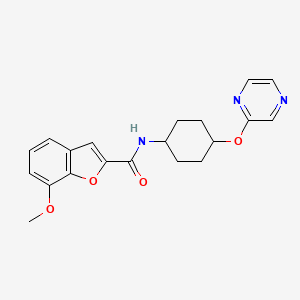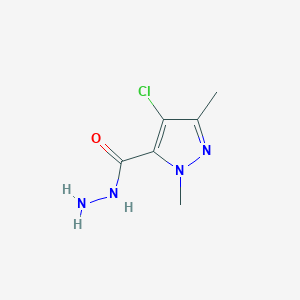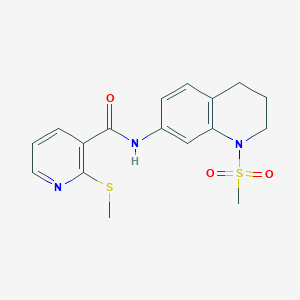
N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pyrazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pyrazine-2-carboxamide, also known as TPCA-1, is a small molecule inhibitor of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. This pathway plays a crucial role in regulating the immune system, inflammation, and cell survival. TPCA-1 has been shown to have potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Wissenschaftliche Forschungsanwendungen
Fungicidal Activity
The compound has been investigated for its fungicidal properties. Researchers have designed and synthesized a series of N-(thiophen-2-yl) nicotinamide derivatives by combining the nitrogen-containing heterocycle nicotinic acid with the sulfur-containing heterocycle thiophene . These derivatives demonstrated excellent fungicidal activities against cucumber downy mildew (CDM), a common plant pathogen. Notably, compounds 4a and 4f exhibited superior efficacy compared to commercial fungicides . Further optimization of these lead compounds could yield promising fungicides.
Anti-Tubercular Activity
In a different context, novel substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . While this specific compound is not directly mentioned, the exploration of related pyrazine derivatives highlights their potential in combating tuberculosis.
Heterocycle Synthesis
The compound’s structure, which combines pyrazine and thiophene moieties, contributes to the field of heterocycle synthesis. Researchers have used similar structures to create azapentalenes, which have diverse applications .
Eigenschaften
IUPAC Name |
N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5OS/c20-14(11-8-15-3-4-17-11)19-9-10-13(18-6-5-16-10)12-2-1-7-21-12/h1-8H,9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNVAWZDGNODJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=CN=C2CNC(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-(2-Methoxyphenyl)-2-[1-(2-pyrazol-1-ylpropanoyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2673870.png)
![Bis(2-azabicyclo[2.2.1]hept-5-ene); oxalic acid](/img/structure/B2673871.png)
![Ethyl 5-aminopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B2673872.png)

![1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propan-1-one](/img/structure/B2673874.png)

![N-[(5-chloropyrazin-2-yl)methyl]-9-ethyl-9H-purin-6-amine](/img/structure/B2673881.png)
![2-[2-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-ethylacetamide](/img/structure/B2673884.png)
![1-Butyl-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B2673887.png)
![2,5-dichloro-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]thiophene-3-carboxamide](/img/structure/B2673888.png)
